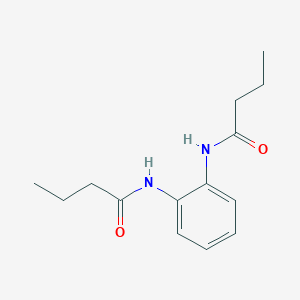
N-(2-BUTANAMIDOPHENYL)BUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-1,2-phenylenedibutanamide: is an organic compound with the molecular formula C14H20N2O2 It is a derivative of butanamide, featuring a phenylene group linking two butanamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenedibutanamide typically involves the reaction of 1,2-phenylenediamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1,2-phenylenediamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butanoyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-phenylenedibutanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-1,2-phenylenedibutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
N,N’-1,2-phenylenedibutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies focusing on its possible use as a therapeutic agent.
Industry: It is utilized in the development of new materials, including polymers and resins, due to its ability to form stable amide linkages.
Mécanisme D'action
The mechanism of action of N,N’-1,2-phenylenedibutanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
N,N’-1,2-phenylenedibutanamide can be compared with other similar compounds such as:
N,N’-1,2-phenylenedimethanamide: This compound has shorter alkyl chains, which may affect its reactivity and solubility.
N,N’-1,2-phenylenediacetamide: Featuring acetyl groups instead of butanoyl groups, this compound may exhibit different chemical properties and biological activities.
N,N’-1,2-phenylenedipropanamide: With propanoyl groups, this compound serves as an intermediate between the methanamide and butanamide derivatives in terms of chain length and properties.
The uniqueness of N,N’-1,2-phenylenedibutanamide lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-[2-(butanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-13(17)15-11-9-5-6-10-12(11)16-14(18)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
GEMDYKDBNGRQOI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4E)-4-[(2,5-dimethylphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323883.png)
![(4E)-5-oxo-3-phenyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323885.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323886.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323887.png)
![(4E)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323890.png)
![3-({(E)-[4-((E)-{[3-(AMINOCARBONYL)PHENYL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)BENZAMIDE](/img/structure/B323895.png)
![N-(3-fluoro-4-methylphenyl)-N-(4-{[(3-fluoro-4-methylphenyl)imino]methyl}benzylidene)amine](/img/structure/B323896.png)

![4-hydroxy-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323903.png)
![4-hydroxy-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B323904.png)
